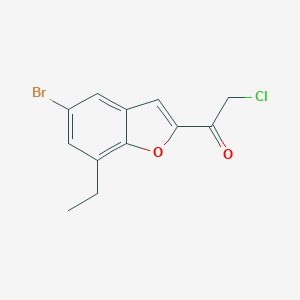

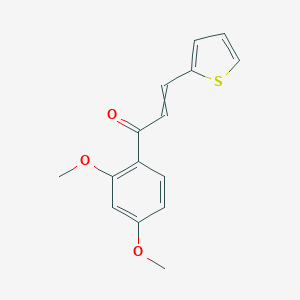

(2E)-1-(2,4-二甲氧基苯基)-3-(2-噻吩基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

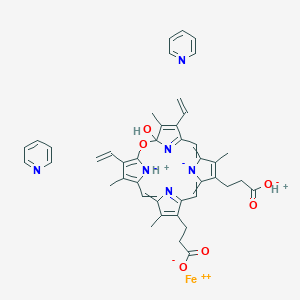

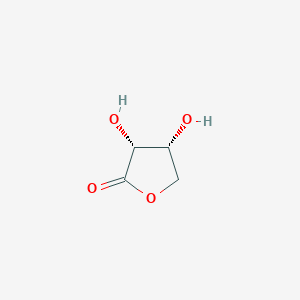

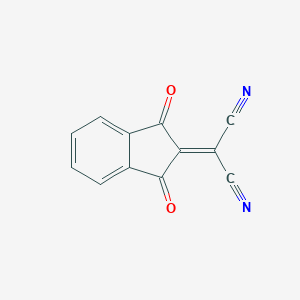

The compound (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one is a chalcone derivative, which is a class of organic compounds that are known for their diverse range of biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety, which is a common feature in various natural products with medicinal properties. Although the specific compound is not directly described in the provided papers, similar compounds with slight variations in their substituents have been synthesized and studied, indicating a potential interest in the chemical and biological properties of such molecules.

Synthesis Analysis

The synthesis of related chalcone derivatives typically involves an aldol condensation reaction, which is a common method for forming carbon-carbon double bonds in organic chemistry. For instance, a similar compound, 1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using an aldol condensation of 3-acetyl-2,5-dimethythiophene and 2,4,5-trimethoxybenzaldehyde in methanolic NaOH at room temperature, resulting in a high yield . This suggests that the compound of interest could potentially be synthesized through a similar reaction using 2,4-dimethoxyacetophenone and an appropriate thiophene-derived aldehyde.

Molecular Structure Analysis

The molecular structure of chalcone derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, the molecular structure of a related compound was confirmed by IR and single crystal X-ray diffraction studies . The vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which are powerful tools for predicting and confirming the molecular structure of organic compounds .

Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions due to the reactive α,β-unsaturated ketone system. These reactions include cyclization, addition, and oxidation-reduction processes, which can be utilized to synthesize a wide array of derivatives with different biological activities. The specific chemical reactions that (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one might undergo are not detailed in the provided papers, but it can be inferred that it would exhibit similar reactivity to other chalcone derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives can be influenced by the nature of their substituents. The presence of methoxy groups, as seen in the related compounds, can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, melting point, and reactivity. The first hyperpolarizability and infrared intensities of a similar compound were reported, indicating its potential application in nonlinear optics due to its electronic properties . The HOMO and LUMO analysis, as well as the molecular electrostatic potential (MEP) map, provide insights into the charge transfer within the molecule and the reactive sites for potential chemical reactions .

科学研究应用

化学和结构性质概述

化合物“(2E)-1-(2,4-二甲氧基苯基)-3-(2-噻吩基)丙-2-烯-1-酮”由于其化学结构包含噻吩环而与广泛的研究领域相关,噻吩环通常因其在各种应用中的潜力而受到研究。二甲氧基苯基团的存在增加了它在药物化学和材料科学中的相关性。虽然没有找到关于这种特定化合物的直接研究,但相关研究提供了关于其结构基元的潜在应用和重要性的见解。

在药物化学中的潜在应用

噻吩和二甲氧基苯基的结构特征经常被探索其生物活性。例如,噻吩衍生物已被广泛审查其在药物化学中的作用,显示出作为配位化学中配体的潜力,并展示出显著的生物学性质(Saeed, Flörke, & Erben, 2014)。同样,具有二甲氧基苯基团的化合物已被研究其抗氧化和抗炎性能,表明这类结构在开发治疗剂中的潜力(Raut et al., 2020)。

在有机电子学和光伏中的重要性

噻吩衍生物的应用不仅限于药物化学领域,还延伸到有机电子学和光伏领域。例如,基于噻吩单元的材料,如聚(3,4-乙二氧基噻吩),因其具有有前途的热电性能而备受关注,表明基于噻吩的化合物在开发柔性和高效能源材料中的相关性(Yue & Xu, 2012)。

在杂环化学和合成中的作用

“(2E)-1-(2,4-二甲氧基苯基)-3-(2-噻吩基)丙-2-烯-1-酮”中存在的结构基元在杂环化学中也具有重要意义,其中合成和官能化这类化合物提供了通往新型材料和具有生物活性分子的途径。噻吩衍生物在合成复杂杂环化合物方面的多功能性是一个关键研究领域(Petrov & Androsov, 2013)。

属性

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-17-11-5-7-13(15(10-11)18-2)14(16)8-6-12-4-3-9-19-12/h3-10H,1-2H3/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXJZBXDALNTAB-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。